1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyethyl group, a sulfamoylbenzyl group, and a carboxamide group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl bromide and a suitable base.
Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through a nucleophilic substitution reaction using 4-sulfamoylbenzyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide depends on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-N-(4-sulfamoylphenyl)-1H-indole-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-methoxyethyl)-N-(4-aminobenzyl)-1H-indole-4-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.
Uniqueness
1-(2-methoxyethyl)-N-(4-sulfamoylbenzyl)-1H-indole-4-carboxamide is unique due to the specific combination of functional groups attached to the indole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[(4-sulfamoylphenyl)methyl]indole-4-carboxamide |
InChI |
InChI=1S/C19H21N3O4S/c1-26-12-11-22-10-9-16-17(3-2-4-18(16)22)19(23)21-13-14-5-7-15(8-6-14)27(20,24)25/h2-10H,11-13H2,1H3,(H,21,23)(H2,20,24,25) |
InChI Key |
FNALQJUSDSHHSB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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